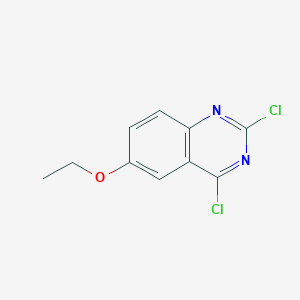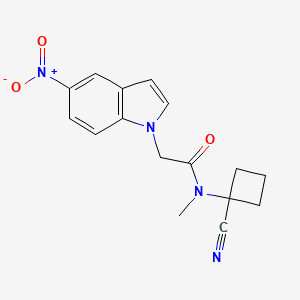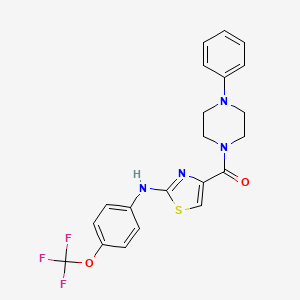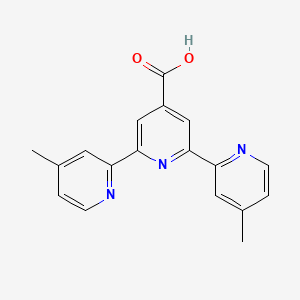![molecular formula C17H17N5O2 B2359211 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105238-57-0](/img/structure/B2359211.png)
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
- Novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines, have been synthesized using related pyrazole-o-aminonitriles as precursors. These compounds are expected to exhibit significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Antimicrobial Agents
- Derivatives of similar compounds have been synthesized and evaluated as antimicrobial agents. This includes the formation of structures like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, showcasing potential antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes, along with their ligands, showed significant antioxidant activity, indicating potential in biomedical applications (Chkirate et al., 2019).
Antitumor Activity
- Some derivatives related to this compound class have been synthesized and evaluated for antitumor activity. For instance, compounds synthesized from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine exhibited in vitro antibacterial properties, which could be explored further for antitumor applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Insecticidal Applications
- Derivatives synthesized from related compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated insecticidal activity against cotton leafworm, indicating potential for agricultural use (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-4-2-3-5-13(10)22-16-12(8-19-22)15(11-6-7-11)20-21(17(16)24)9-14(18)23/h2-5,8,11H,6-7,9H2,1H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKYJXRNBLRBJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2359128.png)
![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)
![2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine](/img/structure/B2359131.png)
![2-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2359132.png)
![Ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2359133.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)
![N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2359136.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2359137.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359141.png)



